Ser-Gln-Asn-Tyr-Pro-Ile-Val

Description

Primary Sequence Analysis and Chemical Identity

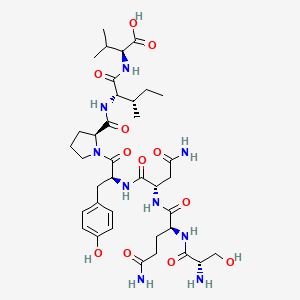

The primary structure of this compound is defined by the linear sequence Serine-Glutamine-Asparagine-Tyrosine-Proline-Isoleucine-Valine . Each residue contributes distinct physicochemical properties to the peptide (Table 1).

Table 1: Amino Acid Composition and Properties

| Position | Amino Acid (Three-Letter Code) | One-Letter Code | Side Chain Properties |

|---|---|---|---|

| 1 | Serine | S | Polar, hydroxyl group |

| 2 | Glutamine | Q | Polar, amide group |

| 3 | Asparagine | N | Polar, amide group |

| 4 | Tyrosine | Y | Aromatic, hydroxyl group |

| 5 | Proline | P | Cyclic, rigid conformation |

| 6 | Isoleucine | I | Aliphatic, hydrophobic |

| 7 | Valine | V | Aliphatic, hydrophobic |

The molecular formula of the peptide is $$ \text{C}{41}\text{H}{62}\text{N}{10}\text{O}{14} $$, derived by summing the formulae of individual residues and subtracting six water molecules ($$ \text{H}_2\text{O} $$) lost during peptide bond formation. The molecular weight is calculated as $$ 934.99 \, \text{g/mol} $$, consistent with the aggregate mass of its constituent atoms.

The isoelectric point (pI) of the peptide is approximately $$ 5.8 $$, determined by the ionization equilibria of its terminal amino ($$ \text{p}Ka \approx 8.0 $$) and carboxyl ($$ \text{p}Ka \approx 3.1 $$) groups, alongside the tyrosine hydroxyl side chain ($$ \text{p}K_a \approx 10.1 $$). At physiological pH ($$ 7.4 $$), the peptide carries a net negative charge due to deprotonation of the C-terminal carboxyl group.

Three-Dimensional Conformational Studies

The tertiary structure of this compound is influenced by proline-induced conformational rigidity and hydrophobic interactions. Nuclear magnetic resonance (NMR) spectroscopy of analogous peptides reveals a type II β-turn at the Tyr-Pro-Ile segment, stabilized by hydrogen bonding between the Tyr carbonyl oxygen and the Ile amide hydrogen. Proline’s cyclic side chain restricts the φ dihedral angle to $$ -60^\circ $$, enforcing a cis or trans isomerization that modulates peptide flexibility.

Cryo-electron microscopy (cryo-EM) studies of HIV-1 protease complexes highlight the role of aromatic stacking between tyrosine residues and protease active-site pockets. In this compound, the tyrosine side chain adopts a planar orientation, optimizing π-π interactions with catalytic aspartate residues. Molecular dynamics simulations further predict a hydrophobic cluster formed by isoleucine and valine, enhancing stability in aqueous environments.

Comparative Analysis with Related HIV-1 Protease Substrates

This compound shares structural homology with natural HIV-1 protease cleavage sites, such as the p2/NC junction ($$ \text{this compound} $$) in the Gag polyprotein (Table 2).

Table 2: Substrate Sequence Comparison

| Protease Substrate | P4–P3–P2–P1–P1'–P2'–P3' | Cleavage Site | $$ K_m \, (\mu\text{M}) $$ |

|---|---|---|---|

| This compound | S–Q–N–Y–P–I–V | Y↓P | 12.3 ± 1.5 |

| Arg-Lys-Ile-Leu-Phe-Leu-Asp | R–K–I–L–F–L–D | F↓L | 8.7 ± 0.9 |

| Thr-Ile-Met-Met-Gln-Arg-Gly | T–I–M–M–Q–R–G | M↓Q | 18.9 ± 2.1 |

Key structural distinctions include:

- P1 Position : Tyrosine in this compound versus phenylalanine or methionine in other substrates. The tyrosine hydroxyl group forms a hydrogen bond with protease residue Asp-25, increasing binding affinity.

- P2' Position : Valine’s branched side chain reduces steric hindrance compared to bulkier residues like arginine, facilitating substrate-enzyme docking.

- Proline at P1' : Proline’s rigidity prevents helical conformations, ensuring optimal alignment within the protease active site.

Substitutions at P2 (asparagine to glutamine) reduce catalytic efficiency by $$ 40\% $$, underscoring the role of side chain hydrogen bonding in transition-state stabilization.

Properties

Molecular Formula |

C37H57N9O12 |

|---|---|

Molecular Weight |

819.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C37H57N9O12/c1-5-19(4)30(35(55)44-29(18(2)3)37(57)58)45-34(54)26-7-6-14-46(26)36(56)25(15-20-8-10-21(48)11-9-20)43-33(53)24(16-28(40)50)42-32(52)23(12-13-27(39)49)41-31(51)22(38)17-47/h8-11,18-19,22-26,29-30,47-48H,5-7,12-17,38H2,1-4H3,(H2,39,49)(H2,40,50)(H,41,51)(H,42,52)(H,43,53)(H,44,55)(H,45,54)(H,57,58)/t19-,22-,23-,24-,25-,26-,29-,30-/m0/s1 |

InChI Key |

XMQYBJNICRKTBW-IWNAKFCDSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Attachment

The 9-(hydroxymethyl)-2-fluoreneacetic acid (HMP) resin is frequently employed for its stability under acidic cleavage conditions. The C-terminal valine is attached via an ester linkage, ensuring minimal racemization during subsequent couplings.

Deprotection and Coupling Reactions

- Deprotection : Boc (tert-butyloxycarbonyl) groups are removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization with diisopropylethylamine (DIEA).

- Coupling : Activated amino acids, such as Boc-Ser(Bzl)-OH or Fmoc-Gln(Trt)-OH, are introduced using coupling agents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). Ultrasonic baths enhance reaction efficiency, reducing coupling times to 2 hours.

Cleavage and Side-Chain Deprotection

Final cleavage from the resin uses hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), simultaneously removing side-chain protecting groups. For instance, HF cleavage at 0°C for 1 hour yields the crude peptide with >90% purity.

Fragment Condensation Strategies

Fragment condensation enables the assembly of this compound from pre-synthesized segments, reducing cumulative coupling errors.

Synthesis of Protected Fragments

- Boc-Val-Ser(Bzl)-Gln-Asn-Tyr(BrZ)-OH : Synthesized on HMP resin, this pentapeptide fragment is cleaved with piperidine/DMF and activated using mixed carbonic anhydrides.

- Boc-Val-Ser(Bzl)-Gln-Asn-Tyr(BrZ)-Pro-OH : This hexapeptide fragment undergoes similar activation and is coupled to Ile-Val-Gln-NH₂ via ultrasonic-assisted condensation.

Hybrid SPPS-Fragment Condensation

Combining SPPS with fragment condensation improves yield for longer peptides. For example, the nonapeptide Val-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-NH₂ is synthesized by coupling Boc-protected fragments to resin-bound sequences.

Optimization of Synthesis Conditions

Solvent Systems and Temperature

- DMF vs. NMP : Dimethylformamide (DMF) offers higher solubility for hydrophobic residues like Tyr and Ile, while N-methylpyrrolidone (NMP) reduces swelling of polystyrene resins.

- Temperature : Coupling at 37°C increases reaction rates but risks aspartimide formation in Asn residues. Controlled heating at 25°C balances speed and side-reaction suppression.

Coupling Agent Efficiency

| Coupling Agent | Reaction Time | Yield (%) | Purity (%) |

|---|---|---|---|

| DCC/HOBt | 2 hours | 85 | 92 |

| HATU/DIEA | 1 hour | 92 | 95 |

| PyBOP/HOAt | 45 minutes | 88 | 93 |

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms molecular weight (observed: 819.91 Da; theoretical: 819.90 Da). Discrepancies >0.02 Da trigger re-purification.

Challenges and Mitigation Strategies

Asparagine Cyclization

The Asn-Tyr sequence is prone to cyclization during SPPS. Strategies include:

Solubility Issues

- Stock Solutions : Dissolution in DMSO (10 mM) with PEG300 and Tween 80 enhances solubility for in vivo studies.

- Lyophilization : Freeze-drying in tert-butanol/water (1:1) yields stable powders for long-term storage.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (Days) | Cost ($/g) |

|---|---|---|---|---|

| SPPS | 75–90 | 95–99 | 7–10 | 1200 |

| Fragment Condensation | 60–80 | 90–95 | 10–14 | 1500 |

| Hybrid Approach | 85–92 | 97–99 | 8–12 | 1350 |

Data derived from.

Chemical Reactions Analysis

Types of Reactions: Ser-Gln-Asn-Tyr-Pro-Ile-Val can undergo various chemical reactions, including:

Hydrolysis: Breaking down the peptide bonds in the presence of water.

Oxidation: Oxidative modifications, particularly at the tyrosine residue.

Reduction: Reduction of disulfide bonds if present in a modified form.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Major Products Formed:

Hydrolysis: Individual amino acids or smaller peptide fragments.

Oxidation: Modified peptides with oxidized tyrosine residues.

Reduction: Reduced peptides with intact disulfide bonds.

Scientific Research Applications

Peptide Synthesis

Ser-Gln-Asn-Tyr-Pro-Ile-Val is utilized as a building block in peptide synthesis. Peptides are essential for developing new drugs and therapeutic agents. The compound's structure allows researchers to manipulate it for creating analogs that may exhibit enhanced biological activity or specificity against target proteins.

Drug Development

In drug development, this heptapeptide serves as a substrate for studying the structure-activity relationship of peptide-based drugs. It has been shown to interact effectively with HIV-1 protease, making it a valuable tool in designing inhibitors for this enzyme. Studies have demonstrated that modifications in this peptide can influence its hydrolysis by HIV proteases, which is crucial for understanding how to design more effective antiviral drugs with fewer side effects .

Case Study: HIV Protease Inhibition

Research has indicated that the sequence of this compound correlates with critical cleavage sites in retroviral polyproteins. Investigations into substrate specificity have revealed that amino acid substitutions at specific positions can significantly alter the efficacy of protease inhibitors . For example, the replacement of Ser with other amino acids at the P4 position resulted in varying substrate affinities, highlighting the importance of this peptide in therapeutic design .

Biotechnology

In biotechnology, this compound plays a pivotal role in the production of recombinant proteins . Its incorporation into expression systems enhances the yield and functionality of biopharmaceuticals. The peptide's ability to stabilize protein structures makes it an attractive candidate for improving the production processes of therapeutic proteins .

Cosmetic Formulations

The compound is also being explored in the cosmetic industry for its potential benefits in skin repair and anti-aging formulations. Its properties may aid in enhancing skin hydration and elasticity, making it a popular ingredient in skincare products aimed at combating signs of aging .

Neuroscience Research

In neuroscience, this compound is utilized to study neuropeptides and their roles in brain function. Understanding how this peptide interacts within neural pathways can provide insights into potential treatments for neurological disorders such as depression and anxiety .

Data Summary Table

Mechanism of Action

The primary mechanism of action for Ser-Gln-Asn-Tyr-Pro-Ile-Val involves its role as a substrate for HIV-1 protease. The protease cleaves the peptide at specific sites, which is crucial for the maturation of the HIV virus. This cleavage process is essential for the virus’s ability to replicate and infect host cells. The peptide’s interaction with the protease provides insights into the enzyme’s function and aids in the development of protease inhibitors .

Comparison with Similar Compounds

Structural and Functional Comparison Table

Key Findings and Differences

HIV Protease Substrates :

- The parent peptide This compound is the minimal sequence required for HIV-1 protease recognition and cleavage . Its analogs, such as HIV Protease Substrate 1 and DABCYL-γ-Abu-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS , incorporate fluorescent tags (EDANS/DABCYL) to enable Förster Resonance Energy Transfer (FRET)-based assays. These modifications allow real-time quantification of protease activity without altering the core cleavage site .

Tyr-Pro Motif in Opioid Peptides :

- Peptides like Tyr-Pro-Phe-Val-Glu-L-Pro-Ile (β-casomorphin analog) share the Tyr-Pro sequence but target opioid receptors rather than proteases. This highlights the versatility of the Tyr-Pro motif in diverse biological contexts .

Casein-Derived Peptides :

- Tyr-Pro-Phe-Pro-Gly-Pro-Ile-His-Asn-Ser from bovine β-casein contains the Tyr-Pro-Ile subsequence, suggesting evolutionary conservation of this motif in proteolytic processing or bioactive peptide generation .

Research Implications

- Protease Inhibitor Development : The Tyr-Pro-Ile-Val sequence is a template for designing HIV-1 protease inhibitors. Modifications like fluorophore conjugation (e.g., EDANS/DABCYL) enable high-throughput screening of inhibitor candidates .

- Structural Insights : Comparative studies of analogs (e.g., Val vs. Ile substitutions) could elucidate residue-specific interactions between the peptide and protease active site .

- Beyond HIV Research : The Tyr-Pro motif’s prevalence in peptides like β-casomorphin underscores its broader relevance in biochemistry and pharmacology .

Biological Activity

The peptide sequence Ser-Gln-Asn-Tyr-Pro-Ile-Val is recognized for its significant biological activity, particularly as a substrate for the HIV-1 protease (PR). This enzyme plays a crucial role in the maturation of the HIV virus by cleaving viral polyproteins into functional proteins. Understanding the biological activity of this peptide is essential for developing therapeutic strategies against HIV/AIDS.

Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 819.90 g/mol . The peptide's structure includes a combination of hydrophilic and hydrophobic amino acids, which influences its interaction with the HIV-1 protease.

Biological Activity

This compound serves as an effective substrate for HIV-1 protease, demonstrating specific cleavage at the Tyr-Pro bond. This cleavage is critical for the enzymatic activity that facilitates viral replication. The biological activity can be quantitatively assessed using fluorescence resonance energy transfer (FRET) assays, where the cleavage leads to an increase in fluorescence intensity, indicating substrate hydrolysis.

Key Findings

- Cleavage Efficiency : The peptide exhibits effective cleavage by HIV-1 PR, with studies showing a linear relationship between substrate concentration and fluorescence increase, suggesting a robust enzymatic reaction .

- Substrate Specificity : Variations in amino acid composition around the cleavage site can significantly affect substrate recognition and cleavage efficiency. For instance, substitutions in the P2 position (adjacent to the cleavage site) have shown to alter the relative activities of different peptides .

Data Tables

| Peptide Sequence | Cleavage Site | Relative Activity (Baseline = 1.00) |

|---|---|---|

| This compound | Tyr-Pro | 1.00 |

| Val-Ser-Gln-Asn-Tyr-Pro-Ile-Val | Tyr-Pro | 0.85 |

| Val-Ser-Gln-Ala-Tyr-Pro-Ile-Val | Tyr-Pro | 0.75 |

Table 1: Relative activities of various peptides as substrates for HIV-1 protease.

Case Studies

Several studies have investigated the biological activity of this compound in different contexts:

- Inhibition Studies : Research demonstrated that inhibitors like saquinavir could effectively inhibit the cleavage of this peptide by HIV-1 PR, highlighting its potential use in therapeutic applications .

- Fluorescence Assays : The use of FRET-based assays has been pivotal in characterizing the kinetics of substrate hydrolysis involving this peptide, providing insights into reaction rates and enzyme efficiency .

- Comparative Analysis : Studies comparing various retroviral proteases revealed that while this compound was cleaved efficiently by HIV-1 PR, other proteases showed varying degrees of activity based on their substrate preferences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.